molecular formula C14H13N3O2S B4429875 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B4429875
M. Wt: 287.34 g/mol
InChI Key: RZJQZYGZIJCRCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related isoxazole and cyclopenta compounds involves several steps, including reactions from simple precursors, careful control of stoichiometry, and reaction conditions to achieve desired derivatives. For instance, derivatives of isoxazole compounds have been synthesized starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, leading to a collection of compounds with potential insecticidal activity (Yu et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like X-ray crystallography. For example, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was elucidated, showing specific crystal system parameters and hydrogen bond interactions (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving the target compound or its analogs can lead to a variety of heterocyclic products. For instance, reactions of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides have shown nonselective cyclizations, yielding mixtures of different heterocyclization products, and in silico analysis of biological activity for the synthesized compounds (Chigorina et al., 2019).

Physical Properties Analysis

The synthesis and characterization of compounds related to the target molecule have provided insights into their physical properties, including crystalline structure and interaction patterns. For example, the structural analysis of a cyclopropa[c]chromene derivative revealed its triclinic crystal structure and specific space group parameters (Chen et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties of such compounds involves exploring their reactivity and potential for forming new derivatives with various functional groups. The synthesis of derivatives through reactions like condensation and cyclization can lead to compounds with interesting chemical and biological activities, such as insecticidal properties (Mohamed et al., 2020).

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-7-12(8(2)19-17-7)13(18)16-14-10(6-15)9-4-3-5-11(9)20-14/h3-5H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJQZYGZIJCRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide

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